molecular formula C14H16N2O4S B2820309 2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid CAS No. 927993-18-8

2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2820309
CAS No.: 927993-18-8
M. Wt: 308.35
InChI Key: GZYXKIIHMVPGFX-UHFFFAOYSA-N
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Description

2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a dimethoxybenzyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out under reflux conditions in the presence of a base like potassium carbonate.

    Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Structure

The molecular formula of 2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid is C14H16N2O4S. It features a thiazole ring, which is known for its diverse biological activities.

Antidiabetic Activity

Research indicates that thiazole derivatives exhibit significant antidiabetic properties. A study involving a similar compound demonstrated that it could attenuate hyperglycemia and improve insulin sensitivity in diabetic models. The compound's antioxidant and anti-inflammatory effects were pivotal in reversing metabolic disturbances associated with diabetes .

Antimicrobial Properties

Thiazole derivatives have been extensively evaluated for their antimicrobial activities. A related study synthesized novel thiazole derivatives that exhibited promising fungicidal and insecticidal properties, indicating potential applications in agricultural settings . The specific compound may share these beneficial properties due to the structural similarities within the thiazole class.

Antitumor Activity

Thiazole-containing compounds are also being investigated for their antitumor effects. Research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation .

Neuroprotective Effects

Some studies suggest that thiazole derivatives may possess neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases like Alzheimer's. The mechanism often involves inhibition of cholinesterase enzymes, which are crucial in neurotransmitter regulation .

Case Study 1: Antidiabetic Effects

In a controlled study, the administration of a thiazole derivative similar to this compound significantly reduced serum glucose levels and improved lipid profiles in diabetic rats. Histopathological examinations indicated restoration of pancreatic islet morphology, suggesting protective effects against diabetes-induced damage .

Case Study 2: Antimicrobial Activity

A series of novel thiazole derivatives were tested against various fungal strains. The compounds demonstrated effective inhibition at concentrations as low as 375 g ai/ha, showcasing their potential as agricultural fungicides .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeCompoundEffectiveness (IC50 or g ai/ha)Reference
AntidiabeticThis compoundSignificant reduction in glucose levels
AntimicrobialThiazole Derivative A375 g ai/ha (fungicidal)
AntitumorThiazole Derivative BInhibition of cancer cell growth

Mechanism of Action

The mechanism of action of 2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
  • 2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-sulfonic acid

Uniqueness

2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-((3,4-Dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid is a compound of interest due to its potential therapeutic applications. This thiazole derivative exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from diverse research studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C14_{14}H16_{16}N2_{2}O4_{4}S
  • IUPAC Name : this compound

1. Antioxidant Activity

Research has shown that thiazole derivatives possess significant antioxidant properties. A study involving a similar thiazole compound demonstrated its ability to reduce oxidative stress markers in diabetic models. The administration of this compound led to increased levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in various models. In a study involving diabetic rats, treatment with the thiazole derivative resulted in decreased levels of pro-inflammatory cytokines and improved insulin sensitivity. This suggests that the compound may mitigate inflammation associated with metabolic disorders .

3. Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. A related study synthesized several thiazole derivatives and tested them against various bacterial strains. Some compounds exhibited notable fungicidal and insecticidal activities, indicating potential applications in agricultural settings .

Compound MIC (µg/mL) MBC (µg/mL) Activity
Compound A1.953.91Strong
Compound B15.6262.5Moderate

Case Study 1: Diabetes Model

In a controlled study on neonatal rats induced with Type 2 diabetes using streptozotocin (STZ), the administration of the thiazole derivative resulted in significant improvements in glucose metabolism and lipid profiles. The treatment normalized serum glucose levels and reduced triglycerides, cholesterol, and LDL-C levels while increasing HDL-C levels .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus spp., highlighting their potential as effective antibacterial agents .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-8-12(13(17)18)21-14(16-8)15-7-9-4-5-10(19-2)11(6-9)20-3/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYXKIIHMVPGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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